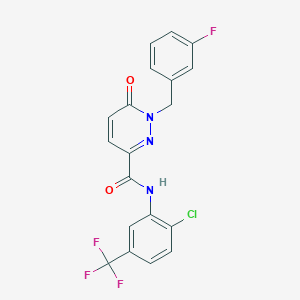

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Sulfonamides, including variants like N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride, have been explored for their antitumor properties. For instance, a study by Owa et al. (2002) discussed the cell cycle inhibitory effects of certain sulfonamide compounds in antitumor screens, highlighting their potential as oncolytic small molecules (Owa et al., 2002).

Antibacterial Activity

Gadad et al. (2000) synthesized derivatives of sulfonamides, demonstrating significant antibacterial activity against various pathogens. This indicates a potential application of this compound in combating bacterial infections (Gadad et al., 2000).

Receptor Antagonists

Yan et al. (2006) developed adenosine A2B receptor antagonists using sulfonamide structures, indicating the utility of sulfonamides in targeting specific receptors, which could be applicable to this compound (Yan et al., 2006).

Pro-apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) explored the pro-apoptotic effects of sulfonamide derivatives on cancer cells. This research suggests potential applications in cancer therapy, particularly through the activation of apoptotic genes (Cumaoğlu et al., 2015).

Ocular Hypotensive Activity

Prugh et al. (1991) investigated sulfonamide derivatives for their ocular hypotensive activity, indicating a possible use in treating conditions like glaucoma (Prugh et al., 1991).

Binding Studies with Proteins

Jun et al. (1971) conducted a binding study of sulfonamide compounds with bovine serum albumin. This research could be relevant for understanding how this compound interacts with proteins in biological systems (Jun et al., 1971).

Tautomeric Behavior in Pharmaceuticals

Erturk et al. (2016) investigated the tautomeric forms of a sulfonamide derivative, which is crucial for understanding its pharmaceutical and biological activities. This study is relevant for comprehending the behavior of this compound in different states (Erturk et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S2.ClH/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9;/h5,10H,3-4,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMHQQWDRQYUDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)

![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)

![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)

![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)